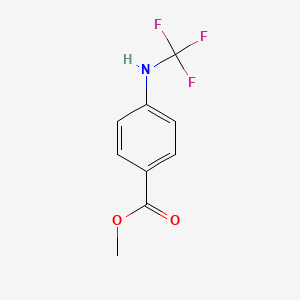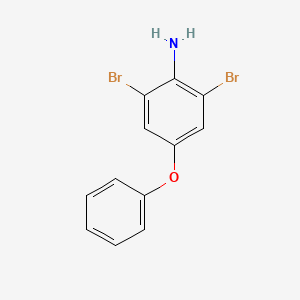
2,6-Dibromo-4-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-phenoxyaniline: is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and a phenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-phenoxyaniline typically involves the bromination of 4-phenoxyaniline. One common method includes the use of bromine or bromide salts in an aqueous acidic medium. For instance, a green process has been developed where 4-nitroaniline is brominated using a 2:1 bromide-bromate couple under ambient conditions . This method is advantageous as it avoids the use of organic solvents and allows for the recycling of the aqueous acidic filtrate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-phenoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenoxy and aniline groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy or aniline groups.
Scientific Research Applications
Chemistry: 2,6-Dibromo-4-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties such as flame retardancy and stability.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-phenoxyaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dibromo-4-phenoxyphenol: This compound shares a similar structure but has a hydroxyl group instead of an aniline group.
2,6-Dibromo-4-nitroaniline: This compound has a nitro group instead of a phenoxy group and is used in the synthesis of azo dyes.
Uniqueness: 2,6-Dibromo-4-phenoxyaniline is unique due to its combination of bromine atoms and a phenoxy group attached to an aniline core. This structure imparts specific chemical properties that make it valuable for various applications, including its use as an intermediate in organic synthesis and its potential biological activity.
Properties
CAS No. |
88149-51-3 |
|---|---|
Molecular Formula |
C12H9Br2NO |
Molecular Weight |
343.01 g/mol |
IUPAC Name |
2,6-dibromo-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
BFTOBPAULBIMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)
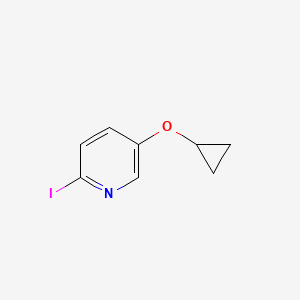
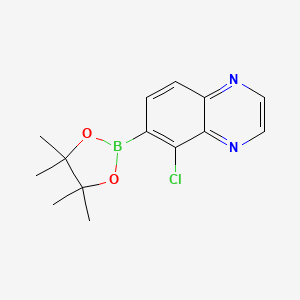
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

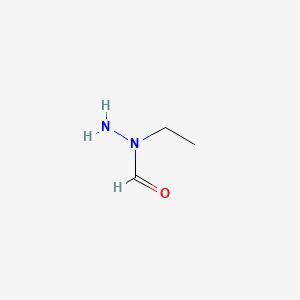



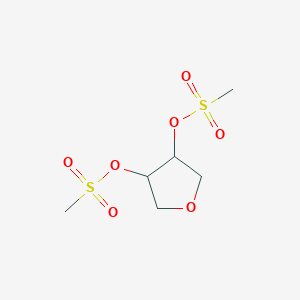
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

